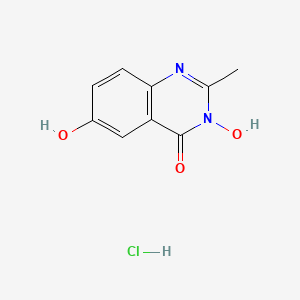

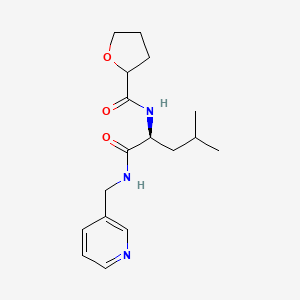

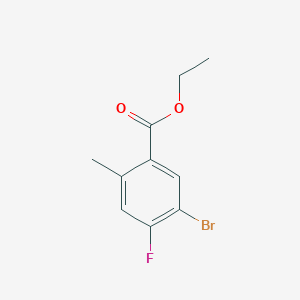

![molecular formula C11H16Cl3N3 B1434915 [(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 1993278-26-4](/img/structure/B1434915.png)

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

Vue d'ensemble

Description

The compound “[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry .

Synthesis Analysis

Benzimidazole derivatives have been synthesized using various methods . For instance, Hadizadeh et al. synthesized a benzimidazole derivative and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole showed significant antibacterial activity and cytotoxic properties in vitro, highlighting their potential in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014). Similarly, some benzimidazole-thiazole derivatives exhibited promising anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Nofal et al., 2014).

Anti-Inflammatory Properties

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. A series of novel methyl amino and hydrazino benzimidazoles showed significant anti-inflammatory activity in rat models, suggesting their potential in developing new anti-inflammatory drugs (KunnambathKrishnakumar et al., 2013).

Antioxidant Properties

Investigations into benzimidazole derivatives have also revealed their antioxidant properties. For instance, novel benzimidazole derivatives showed potent inhibition of lipid peroxidation in rat liver microsomes, demonstrating their potential as antioxidants (Kuş et al., 2004).

Application in Organic Light-Emitting Diodes (OLEDs)

Bipolar molecules containing triphenylamine and benzimidazole moieties have been synthesized for application in phosphorescent OLEDs. These molecules exhibited excellent thermal stability, solubility, and performance in single-layer OLEDs, showcasing their potential in electronic and photonic devices (Ge et al., 2008).

Structural Models for Enzymatic Studies

Benzimidazole-based zinc complexes have been developed as structural models for carbonic anhydrase, demonstrating applications in understanding enzyme mechanisms and potentially in carbon capture technologies (Ibrahim et al., 2011).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives can act as inhibitors of receptor tyrosine kinases .

Mode of Action

Benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases , which play a key role in cell signaling pathways.

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect various cellular processes, including cell growth and differentiation .

Result of Action

The inhibition of receptor tyrosine kinases can lead to the disruption of cell signaling pathways, potentially affecting cell growth and differentiation .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of quorum sensing (QS) in bacterial populations. Quorum sensing is a cell-to-cell signaling mechanism used by bacteria to regulate gene expression in response to population density. This compound interacts with the PqsR receptor in Pseudomonas aeruginosa, inhibiting the transcription of virulence genes and reducing biofilm formation . The interaction between this compound and PqsR is characterized by its ability to bind to the receptor and block the signaling pathway, thereby preventing the expression of virulence factors.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits the production of virulence factors and biofilm formation by interfering with the quorum sensing system . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PqsR receptor, leading to a reduction in the production of virulence factors and biofilm formation. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial agents .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the PqsR receptor in Pseudomonas aeruginosa. This compound binds to the receptor and inhibits its activity, preventing the transcription of virulence genes and reducing biofilm formation . The binding interaction between this compound and PqsR is characterized by its ability to block the signaling pathway, thereby preventing the expression of virulence factors. Additionally, this compound has been shown to inhibit the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors in Pseudomonas aeruginosa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term studies have shown that this compound maintains its inhibitory effects on quorum sensing and biofilm formation in Pseudomonas aeruginosa, making it a promising candidate for the development of new antibacterial agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa without causing significant toxicity . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of quorum sensing in Pseudomonas aeruginosa. This compound interacts with the PqsR receptor and inhibits its activity, preventing the transcription of virulence genes and reducing biofilm formation . Additionally, this compound has been shown to affect the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors in Pseudomonas aeruginosa .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within bacterial cells . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on quorum sensing and biofilm formation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within bacterial cells, where it interacts with the PqsR receptor and inhibits its activity . The targeting signals and post-translational modifications of this compound play a crucial role in its localization and function, ensuring that it reaches the appropriate cellular compartments to exert its inhibitory effects .

Propriétés

IUPAC Name |

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3.2ClH/c1-7(2)15-10-5-8(12)3-4-9(10)14-11(15)6-13;;/h3-5,7H,6,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBCLNPTZDKODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)

![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)

![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)

![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)